(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as MTA or compound 13, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. MTA belongs to the family of acrylamides and has been synthesized using various methods.
Scientific Research Applications
Mercury (II) Ion Detection
This compound has been utilized as a chemosensor for the rapid and selective detection of mercury (II) ions in water. The chemosensor exhibits a color change from pink to blue upon reaction with mercury (II) ions, which is indicative of the formation of a coordination complex . This application is particularly significant in environmental monitoring and pollution control.
Biothiol Detection
In addition to detecting mercury, the compound can be used to determine cysteine (Cys) in aqueous solutions. The presence of biothiols like cysteine causes the dissociation of the blue-colored complex, reverting the chemosensor to its pink-colored form . This feature is valuable in biological research and the pharmaceutical industry for screening purified biothiols.
Fluorescence Spectroscopy
The compound’s ability to fluoresce upon complexation with mercury (II) ions allows for its use in fluorescence spectroscopy to quantify mercury levels in water down to very low concentrations . This application is essential for ensuring water quality and safety.
Disposable Sensor Development
The chemosensor, when complexed with mercury (II), can be applied to filter paper strips to create disposable sensors for the detection of cysteine by the naked eye . This innovation provides a simple, cost-effective tool for field applications in various industries.
Excited State Intramolecular Proton Transfer (ESIPT) Study
The compound’s structure is conducive to studies of excited state intramolecular proton transfer (ESIPT), a process that can be probed using DFT and TDDFT methods . Understanding ESIPT is crucial for the development of new fluorescent materials and sensors.
Luminescent Property Analysis
The compound’s luminescent properties under excitation can be analyzed to understand its potential use in developing new optical materials . Such materials could have applications in displays, lighting, and photonic devices.
Hydrogen Bonding Research
Research into the hydrogen bonding characteristics of this compound in its excited state can provide insights into the design of better chemosensors and materials with specific binding properties .
Mechanism of Action
Target of Action
Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .
Mode of Action
The compound, when reacted with mercury (II) ions, undergoes a color change due to the formation of a coordination complex . This change in optical property upon complexation with mercury (II) was confirmed by ab initio calculations .
Result of Action
The compound’s interaction with mercury (II) ions results in a color change, indicating the formation of a coordination complex . This could potentially be used as a method for detecting the presence of mercury (II) ions in a solution .
properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-10-3-2-4-11-14(10)17-15(24-11)16-12(19)7-5-9-6-8-13(23-9)18(20)21/h2-8H,1H3,(H,16,17,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSOMHQCJDLJC-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide |
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